molecular formula C12H15BO2S B14849520 Thiophen-3-ylethynylboronic acid pinacol ester

Thiophen-3-ylethynylboronic acid pinacol ester

Cat. No.: B14849520
M. Wt: 234.13 g/mol
InChI Key: FOJYCLUMUJVKCT-UHFFFAOYSA-N
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Description

Thiophen-3-ylethynylboronic acid pinacol ester is an organoboron compound that features a thiophene ring attached to an ethynyl group, which is further bonded to a boronic acid pinacol ester. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-3-ylethynylboronic acid pinacol ester typically involves the coupling of thiophene derivatives with ethynylboronic acid pinacol ester. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene halide with ethynylboronic acid pinacol ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-ylethynylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophen-3-ylethynylboronic acid pinacol ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiophen-3-ylethynylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The ethynyl group provides additional reactivity, allowing for further functionalization and modification of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophen-3-ylethynylboronic acid pinacol ester is unique due to the presence of both the ethynyl and boronic ester groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C12H15BO2S

Molecular Weight

234.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-thiophen-3-ylethynyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C12H15BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h6,8-9H,1-4H3

InChI Key

FOJYCLUMUJVKCT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CSC=C2

Origin of Product

United States

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